In-Depth Technical Guide: 5-(3-Aminophenyl)-2-chlorophenol (CAS: 6358-06-1)
In-Depth Technical Guide: 5-(3-Aminophenyl)-2-chlorophenol (CAS: 6358-06-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Aminophenyl)-2-chlorophenol is a halogenated aromatic amine that serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its unique trifunctional structure, featuring amino, chloro, and hydroxyl groups on a benzene ring, makes it a valuable building block in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety, and its application as a key starting material in the development of therapeutic agents.
Physicochemical and Safety Data
The fundamental properties of 5-(3-Aminophenyl)-2-chlorophenol are summarized below. It is important to handle this compound with appropriate safety precautions as outlined in its Safety Data Sheet.
Table 1: Physicochemical Properties of 5-(3-Aminophenyl)-2-chlorophenol
| Property | Value | Reference(s) |
| CAS Number | 6358-06-1 | [1][2] |
| Molecular Formula | C₆H₆ClNO | [1][2] |
| Molecular Weight | 143.57 g/mol | [1][2] |
| Appearance | Grey to white powder/solid | [2] |
| Melting Point | 160 °C (320 °F) | [3] |
| Boiling Point | 185.5 °C (rough estimate) | [2] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Synonyms | 2-Chloro-5-aminophenol, 3-Amino-6-chlorophenol, 3-Hydroxy-4-chloroaniline | [1][4] |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth. | [1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling. | [1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection/face protection. | [1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [1] |
Synthesis of 5-(3-Aminophenyl)-2-chlorophenol
The most common and efficient method for the synthesis of 5-(3-Aminophenyl)-2-chlorophenol is through the reduction of 2-chloro-5-nitrophenol.
Experimental Protocol: Reduction of 2-Chloro-5-nitrophenol
This protocol is based on a widely cited synthetic method.[2][5]
Materials:
-
2-Chloro-5-nitrophenol
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-Chloro-5-nitrophenol (e.g., 20.0 g, 115.2 mmol) in a 1:1 mixture of ethanol and water (e.g., 150 mL of each).
-
To this solution, add iron powder (e.g., 32.2 g, 576.2 mmol) and ammonium chloride (e.g., 32.1 g, 599.3 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove insoluble materials.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Purify the resulting residue by flash column chromatography using a hexane/ethyl acetate (9:1) eluent to yield 5-amino-2-chlorophenol as a white solid (typical yield: ~96%).[2][5]
Synthesis Workflow
Applications in Drug Development
5-(3-Aminophenyl)-2-chlorophenol is a crucial intermediate in the synthesis of biologically active molecules, particularly in the fields of antimalarial and antiretroviral drug discovery.
Synthesis of Antimalarial 4(1H)-Quinolones
This compound is a key precursor for a class of 4(1H)-quinolones that have demonstrated potent antimalarial activity.
The following is a representative protocol for the synthesis of a 4(1H)-quinolone from 5-(3-Aminophenyl)-2-chlorophenol.
Step 1: N-Acylation
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React 5-(3-Aminophenyl)-2-chlorophenol with an appropriate acylating agent (e.g., acetic anhydride) to form the corresponding acetamide.
Step 2: Alkylation
-
Alkylate the acetamide intermediate with a suitable alkyl halide to introduce a desired side chain.
Step 3: Conrad-Limpach Quinolone Synthesis
-
The alkylated intermediate is then subjected to a Conrad-Limpach reaction sequence to construct the 4(1H)-quinolone core. This typically involves condensation with a β-ketoester followed by thermal cyclization.
Synthesis of Anti-HIV Agents
References
- 1. Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and anti-HIV evaluation of 5-alkyl- 6-(benzo[d][1,3]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
